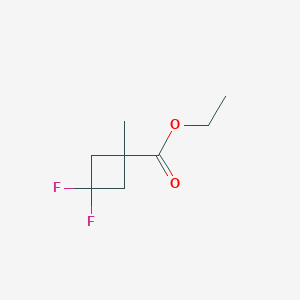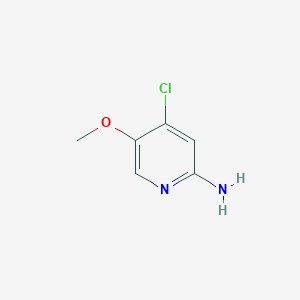
3,3-Difluoro-1-metilciclobutanocarboxilato de etilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate has a wide range of scientific research applications, including:
Métodos De Preparación
The synthesis of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate involves the difluoromethylation process. This process typically includes the formation of a C(sp^3)–CF2H bond through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . Industrial production methods often utilize metal-based reagents to transfer CF2H to C(sp^2) sites, and the process can be performed in both stoichiometric and catalytic modes .
Análisis De Reacciones Químicas
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
The mechanism of action of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate involves its interaction with molecular targets through the formation of C–F bonds. These bonds are highly stable and can influence the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of molecular interactions within biological systems .
Comparación Con Compuestos Similares
Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate can be compared with other similar compounds, such as:
Methyl 3,3-difluorocyclobutanecarboxylate: Similar in structure but with a methyl group instead of an ethyl group.
1,1-Difluoroalkanes: Compounds with two fluorine atoms attached to the same carbon atom.
The uniqueness of Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-3-12-6(11)7(2)4-8(9,10)5-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJJHWLCLJNZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301175140 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227607-45-6 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227607-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-1-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301175140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1529513.png)
![7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B1529514.png)




![3-Bromo-7-chlorothieno[2,3-C]pyridine](/img/structure/B1529525.png)


![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)
![7-Nitro-imidazo[1,2-A]pyridine](/img/structure/B1529532.png)

![3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1529534.png)
